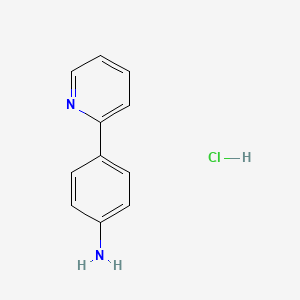

4-(Pyridin-2-yl)aniline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOKJLITCGZVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical Synthetic Approaches to the 4-(Pyridin-2-yl)aniline Core

Traditional methods for forming the crucial carbon-nitrogen and carbon-carbon bonds of the 4-(Pyridin-2-yl)aniline scaffold remain prevalent in organic synthesis. These approaches include nucleophilic aromatic substitution, reduction of a nitro-substituted precursor, and palladium-catalyzed cross-coupling reactions.

The formation of a C-N bond via nucleophilic aromatic substitution (SNAr) is a fundamental strategy in organic chemistry. researchgate.net In the context of synthesizing the 4-(Pyridin-2-yl)aniline core, this could theoretically involve the reaction of a pyridine (B92270) derivative with an aniline (B41778) nucleophile or vice-versa. However, direct nucleophilic substitution on an unactivated pyridine ring generally requires harsh reaction conditions due to the electron-rich nature of the ring. researchgate.net

To facilitate this reaction, the pyridine ring is often activated, for instance, by conversion to a pyridine-N-oxide. This activation enhances the ring's susceptibility to nucleophilic attack. researchgate.net Another common approach involves using a halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, as the substrate. The halogen acts as a leaving group, which can be displaced by an aniline derivative. researchgate.net While effective, these reactions can be substrate-dependent and may require high temperatures. researchgate.net The Chichibabin reaction, a classic method for aminating pyridines, is another example of nucleophilic substitution, though it typically involves amination with sodium amide and is often limited to specific positions on the pyridine ring. researchgate.net

Copper-catalyzed coupling reactions also provide a pathway for C-N bond formation. For instance, a protocol based on Buchwald's work has been established for the coupling of pyridin-2-ones with aryl halides. researchgate.net Similarly, copper-catalyzed reactions can couple anilines with halopyridines. Depending on the electronic properties of the aniline and the base used, these reactions can yield either the mono-pyridylated aniline or a bis-pyridylated product. mdpi.com

A widely employed and effective method for synthesizing 4-(Pyridin-2-yl)aniline is through the reduction of its nitro-containing precursor, 2-(4-nitrophenyl)pyridine. The reduction of aromatic nitro compounds to their corresponding anilines is a robust and high-yielding transformation in organic synthesis. wikipedia.orgyoutube.com This method is particularly valuable as the nitro group can be introduced with relative ease, and its subsequent reduction is typically clean and efficient. wikipedia.org

Various reducing agents and catalytic systems can be employed for this transformation. organic-chemistry.org Common methods include:

Catalytic Hydrogenation : This involves using molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used. wikipedia.orgorganic-chemistry.org This method is often preferred for its high efficiency and the clean nature of the workup.

Metal-Acid Systems : A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.orgyoutube.com For example, iron powder in refluxing acetic acid is a common reagent for this reduction. wikipedia.org

Transfer Hydrogenation : Reagents like formic acid or ammonium (B1175870) formate (B1220265) can serve as a hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org Well-defined iron-based catalysts have also been developed for the base-free transfer hydrogenation of nitroarenes using formic acid. organic-chemistry.org

Other Reducing Agents : Other reagents such as sodium hydrosulfite, sodium sulfide, or sodium borohydride (B1222165) in the presence of a catalyst can also effect the reduction. wikipedia.orgnih.govgoogle.com For example, the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt can be achieved using sodium borohydride in the presence of zinc chloride to produce the corresponding aniline derivative. google.com

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.

| Reagent/Catalyst System | Typical Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) | Atmospheric or elevated pressure of H₂, various solvents (e.g., EtOAc, EtOH) | High efficiency, clean reaction, widely applicable. wikipedia.orgorganic-chemistry.org |

| Iron/Acidic Media (Fe/HCl, Fe/CH₃COOH) | Refluxing in acidic solvent | Cost-effective, suitable for large-scale synthesis. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | A classic method for nitro group reduction. wikipedia.org |

| Sodium Borohydride (NaBH₄)/Catalyst | Often used with a catalyst (e.g., CuFe₂O₄ NPs, ZnCl₂) in an aqueous or alcoholic medium. nih.govgoogle.com | Mild conditions, catalyst can enhance reaction rate. nih.gov |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming C-N bonds, and the Buchwald-Hartwig amination is a cornerstone of this methodology. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to aryl amines under relatively mild conditions compared to traditional methods. wikipedia.orgresearchgate.net

In the synthesis of the 4-(Pyridin-2-yl)aniline core, this reaction can be envisioned in two ways:

Coupling of 2-halopyridine (e.g., 2-bromopyridine) with 4-amino-functionalized partner (like aniline or a protected aniline).

Coupling of a pyridine derivative with a 4-haloaniline.

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. acs.orgnih.gov Different "generations" of catalyst systems have been developed to improve reaction scope and efficiency. wikipedia.org Sterically hindered and electron-rich phosphine ligands, such as Xantphos, t-BuXPhos, and RuPhos, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.orgnih.govnih.gov

For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields (27-82%) using a system of dichlorobis(triphenylphosphine)Pd(II), Xantphos, and sodium tert-butoxide in refluxing toluene. nih.gov The optimization of the catalyst, ligand, base, and solvent is critical for achieving high yields and conversions. nih.gov Toluene and 1,4-dioxane (B91453) are commonly used solvents, while strong, non-nucleophilic bases like sodium tert-butoxide are typical. nih.govnih.gov

| Palladium Source | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | NaOt-Bu | Dioxane | Good researchgate.net |

| [Pd(allyl)Cl]₂ | t-BuXPhos / XPhos | t-BuOLi / t-BuONa | Toluene / 1,4-Dioxane | Good to Excellent nih.gov |

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | Good to Excellent nih.gov |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | NaOt-Bu | Toluene | Moderate to Good nih.gov |

Advanced and Green Chemistry Syntheses

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic protocols. These methods aim to reduce solvent waste, lower energy consumption, and shorten reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Compared to conventional heating methods, which rely on thermal conduction, microwave irradiation heats the entire reaction volume simultaneously and efficiently, leading to a dramatic reduction in reaction times—often from hours to minutes. ajrconline.orgorganic-chemistry.orgresearchgate.net This technique often results in higher yields and cleaner product profiles. ajrconline.org

This technology has been successfully applied to various reactions relevant to the synthesis of the 4-(Pyridin-2-yl)aniline core, including multicomponent reactions for pyridine ring formation and cross-coupling reactions. organic-chemistry.orgnih.govnih.gov For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, high-yielding step under microwave irradiation. organic-chemistry.orgresearchgate.net Similarly, microwave-assisted methods for the amination of aryl halides have been developed that proceed without organic solvents or transition metal catalysts in some cases, offering a greener alternative to traditional protocols. nih.gov The ability to rapidly heat sealed vessels allows for reactions to be run at temperatures and pressures higher than the solvent's boiling point, further accelerating reaction rates. nih.gov

| Reaction Type | Conventional Time | Microwave Time | Key Advantage |

|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Several hours (two steps) | 10-20 minutes (one step) | Drastic reduction in time, one-pot procedure. organic-chemistry.orgresearchgate.net |

| Pyrazolopyridine Synthesis | 6-10 hours | 3-10 minutes | Increased yield and significantly shorter reaction time. bohrium.com |

| Amination of Aryl Halides | 12+ hours | 5-20 minutes | Removal of organic solvents and catalysts in specific cases. nih.gov |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green synthesis. acs.org By eliminating the need for bulk solvents, these methods reduce chemical waste and can lead to the formation of novel products or polymorphs. researchgate.netrsc.org Ball milling and liquid-assisted grinding (LAG), where a catalytic amount of liquid is added to facilitate the reaction, are common mechanochemical techniques. acs.orgnih.gov

This approach is highly effective for the synthesis of various organic and metal-organic materials. acs.org While specific examples for the direct synthesis of 4-(Pyridin-2-yl)aniline via mechanochemistry are not prominently documented, the component reactions are well-suited for this technique. For example, mechanochemistry has been successfully used to prepare pyridine-containing ligands and their metal complexes, often in a one-pot synthesis where the ligand is formed in situ. rsc.org The formation of cocrystals, which involves hydrogen bonding between components, is also efficiently achieved through grinding, a process analogous to the interactions that could form the hydrochloride salt of the target compound. researchgate.net The solvent-free conditions of mechanochemistry make it an attractive, sustainable alternative to traditional solution-phase synthesis. rsc.orgrsc.org

Flow Chemistry Approaches

The synthesis of biaryl compounds such as 4-(Pyridin-2-yl)aniline is well-suited to continuous flow chemistry, which offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The key C-C bond between the pyridine and aniline rings is typically formed via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

In a typical flow setup for a Suzuki-Miyaura reaction, solutions of the reactants (e.g., 2-halopyridine and 4-aminophenylboronic acid, or 2-pyridylboronic acid and a 4-haloaniline) are pumped from separate reservoirs and mixed at a T-junction before entering a heated, packed-bed reactor. acsgcipr.orgmdpi.com This reactor often contains a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium complex. researchgate.netresearchgate.net The use of immobilized catalysts simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous output of the crude product stream. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is another powerful cross-coupling reaction that can be adapted to flow synthesis for forming the C-N bond in related structures. rsc.orgrsc.orgacs.org However, this reaction often generates insoluble salt byproducts, which can pose a challenge by clogging the narrow channels of flow reactors. rsc.orgchemrxiv.org Strategies to overcome this include using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which forms a soluble ionic liquid byproduct, or employing reactor designs with features like ultrasound to prevent salt deposition. rsc.orgchemrxiv.org

The table below summarizes typical conditions for analogous cross-coupling reactions performed in continuous flow systems.

Derivatization Strategies for Functionalization

Derivatization of the 4-(Pyridin-2-yl)aniline scaffold is crucial for tuning its physicochemical properties and exploring structure-activity relationships in drug discovery programs. cresset-group.com Strategies focus on electrophilic substitution on the aromatic rings and interconversion of the key functional groups.

The 4-(Pyridin-2-yl)aniline molecule contains two distinct aromatic rings with vastly different reactivities towards electrophiles.

Aniline Ring: The aniline ring is highly activated by the electron-donating amino (-NH₂) group. This group directs incoming electrophiles to the ortho and para positions. byjus.com Since the para position is already substituted by the pyridine ring, electrophilic attack will occur predominantly at the two equivalent ortho positions (C3 and C5). Reactions like halogenation and nitration proceed readily on this ring. byjus.comwikipedia.org However, under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the meta-nitrated product. youtube.com

Pyridine Ring: In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. It is significantly deactivated towards electrophilic aromatic substitution compared to benzene (B151609) and requires harsh reaction conditions. wikipedia.org When substitution does occur, it is directed to the C3 and C5 positions. Given the high reactivity of the aniline ring, selective electrophilic substitution on the pyridine ring of 4-(Pyridin-2-yl)aniline is challenging without first protecting or modifying the amino group.

The expected outcomes of common electrophilic substitution reactions are detailed below.

Modifying the existing functional groups provides another avenue for derivatization.

Aniline Moiety (-NH₂): The primary amino group can undergo a variety of transformations. It can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are often used to protect the amine or to introduce new functional handles. The amine can also be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and HCl), which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups.

Pyridine Moiety: The nitrogen atom of the pyridine ring is basic and nucleophilic. It can be oxidized to an N-oxide using reagents like m-CPBA, or quaternized by reacting with alkyl halides to form pyridinium (B92312) salts. These modifications alter the electronic properties of the pyridine ring, potentially facilitating other reactions. For instance, the pyridyl group can be used as a removable directing group in C-H activation reactions; it is often removed via a quaternization-reduction sequence. researchgate.net

The 4-(Pyridin-2-yl)aniline core is a valuable starting point for the synthesis of more complex molecules and analogs. A common strategy involves using the inherent reactivity of the aniline or pyridine moieties to build new structures. For example, Suzuki-Miyaura cross-coupling reactions can be performed on a halogenated derivative of 4-(Pyridin-2-yl)aniline to attach new aryl or heteroaryl groups. This approach was used in the synthesis of analogs of the anti-tubercular drug bedaquiline, where a 5-bromo-2-methoxypyridine (B44785) intermediate was coupled with various aryl boronic acids. nih.gov

Another strategy involves using the amino group as a nucleophile. For instance, N,N-Diphenyl-4-(pyridin-2-yl)aniline is a known derivative where the primary amine has been substituted with two phenyl groups. chemicalbook.com More complex ligands for metal complexes have also been synthesized, such as 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline, which starts from a substituted aniline precursor. researchgate.net These examples highlight the versatility of the 4-(Pyridin-2-yl)aniline scaffold in generating a diverse library of compounds for various applications.

The following table presents examples of synthesized derivatives and analogs.

Mechanistic Organic Reactions and Reactivity Studies

Electrophilic and Nucleophilic Transformations of the Aniline (B41778) and Pyridine (B92270) Groups

The reactivity of 4-(Pyridin-2-yl)aniline is dictated by the electronic properties of its two interconnected heterocyclic and aromatic rings. The aniline moiety is electron-rich and thus prone to electrophilic attack, while the pyridine ring is electron-deficient, making it a target for nucleophiles. researchgate.net

The nitrogen atom of the pyridine ring is basic and can be protonated or coordinated to Lewis acids. researchgate.net This coordination enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, especially at the C4 and C6 positions (ortho and para to the nitrogen atom). nih.gov In the case of 4-(Pyridin-2-yl)aniline, the aniline substituent is at the C2 position. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and readily reacts with electrophiles, which in turn makes the ring more electron-deficient and facilitates nucleophilic dearomatization. nih.gov

Conversely, the amino group (-NH2) on the aniline ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. In 4-(Pyridin-2-yl)aniline, the position para to the amino group is occupied by the pyridine ring. Therefore, electrophilic attack is expected to occur primarily at the positions ortho to the amino group (C3 and C5 of the aniline ring). However, strong electron-donating groups on an aniline ring can sometimes lead to electrophilic substitution becoming the predominant reaction pathway, even when other reactive sites are present. researchgate.net

The interplay between these two rings is crucial. The electron-withdrawing nature of the pyridine ring deactivates the aniline ring slightly towards electrophilic substitution compared to aniline itself. Conversely, the electron-donating aniline group slightly reduces the electrophilicity of the pyridine ring.

Below is a summary of the expected reactivity at various positions of the 4-(Pyridin-2-yl)aniline core structure.

| Ring | Position | Reactivity Type | Controlling Factor | Expected Outcome |

|---|---|---|---|---|

| Pyridine | N1 (Nitrogen) | Nucleophilic / Basic | Lone pair availability | Protonation (forms hydrochloride salt), Lewis acid coordination, Alkylation |

| Pyridine | C4, C6 | Electrophilic (susceptible to nucleophiles) | Electron-deficiency enhanced by N-protonation/coordination | Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present; Nucleophilic Addition |

| Aniline | C3, C5 | Nucleophilic (susceptible to electrophiles) | Activation by -NH2 group (ortho positions) | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation) |

| Aniline | -NH2 (Nitrogen) | Nucleophilic / Basic | Lone pair availability | Acylation, Alkylation, Diazotization |

Redox Chemistry of the Compound and its Derivatives

The redox chemistry of 4-(Pyridin-2-yl)aniline hydrochloride is of significant interest due to the presence of both an oxidizable aniline moiety and a reducible pyridine ring. Pyridine derivatives are known to possess electrochemical properties applicable in various catalytic processes. mdpi.com The incorporation of redox-active metal centers with redox-active ligands, such as those derived from pyridylamines, can lead to materials with multiple accessible redox states. researchgate.net

The aniline portion of the molecule can undergo oxidation to form radical cations and further oxidation products. The pyridine ring, particularly when protonated or coordinated to a metal, can be reduced. The reduction potentials are influenced by the nature of substituents on the ring. mdpi.com For instance, electron-donating groups generally make reduction potentials more negative. mdpi.com

Studies on related compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, show that the amine-centered ligand is redox-active, and its monoradical cation is readily accessible. researchgate.net This suggests that the aniline nitrogen in 4-(Pyridin-2-yl)aniline can also be oxidized. The process is often a proton-coupled electron transfer (PCET) reaction, where the transfer of an electron is accompanied by the transfer of a proton. mdpi.com

The theoretical redox equilibria for related pyridine derivatives involve several steps, including electron transfer, proton-coupled electron transfer, and proton transfer reactions, each with an associated standard redox potential or pKa value. mdpi.com

The following table outlines the general redox behavior expected for the functional groups in 4-(Pyridin-2-yl)aniline.

| Functional Group | Redox Process | General Potential (vs. SHE) | Influencing Factors |

|---|---|---|---|

| Aniline Moiety | Oxidation (e.g., to radical cation) | Variable, depends on solvent and pH | Substituents on the ring, pH of the medium |

| Pyridine Moiety | Reduction (e.g., to radical anion) | Typically negative | N-protonation (makes potential less negative), substituents on the ring |

| Pyridine-Aniline System | Proton-Coupled Electron Transfer (PCET) | pH-dependent | Availability of protons and electrons, solvent polarity |

Investigations into Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of reactions involving 4-(Pyridin-2-yl)aniline is essential for controlling reaction outcomes. Computational studies on similar molecules, like 4-methyl aniline, provide insight into potential reaction mechanisms. For example, the reaction of anilines with hydroxyl radicals can proceed through multiple pathways, including addition to the aromatic ring and abstraction of a hydrogen atom from the amino group. mdpi.com

The elucidation of reaction pathways for transformations such as the iodination of anilines has been achieved through a combination of experimental work and theoretical calculations. researchgate.net These studies confirm that reaction mechanisms can be complex, often involving pre-equilibria and multiple competing steps. For this compound, the protonation of the pyridine nitrogen would be a key equilibrium step influencing the kinetics of subsequent reactions.

Kinetic studies would likely reveal a dependence on factors such as:

pH: The concentration of the protonated and unprotonated forms of the molecule is pH-dependent, which will affect reactions involving either the pyridine or aniline ring.

Catalyst: Lewis acid or transition metal catalysts can significantly alter reaction rates by activating the pyridine ring. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction kinetics.

Stability and Degradation Pathways of the Hydrochloride Salt

The stability of this compound is a critical parameter. As a salt, it is expected to be a crystalline solid with greater stability and higher water solubility than its free base form. However, like many organic compounds, it can be susceptible to degradation under certain conditions.

Studies on analogous compounds provide clues to potential degradation pathways. For instance, the degradation of methcathinone (B1676376) analogs, which also contain an aromatic ring and an amino group, is highly pH-dependent. nih.gov These compounds are generally stable in acidic solutions but degrade in neutral to basic conditions, with degradation rates increasing with pH. nih.gov This suggests that the free base form of 4-(Pyridin-2-yl)aniline may be less stable than the hydrochloride salt, particularly in solution.

Potential degradation pathways could include:

Oxidation: The aniline moiety is susceptible to oxidative degradation, especially in the presence of air (dissolved oxygen) and light. This could lead to the formation of colored polymeric products. The degradation of some amine-containing compounds is known to be suppressed by antioxidants. nih.gov

Hydrolysis: While the C-C bond between the rings and the C-N bonds are generally stable, extreme conditions of pH and temperature could potentially lead to bond cleavage.

Photodegradation: Aromatic amines and pyridines can be sensitive to UV light, which can initiate radical reactions leading to decomposition.

The degradation of related chloroanilines by microorganisms has been shown to proceed via oxidative hydroxylation and dioxygenase-mediated ring cleavage. plos.org While this is a biological pathway, it highlights the inherent reactivity of the substituted aniline ring system towards oxidative processes.

Coordination Chemistry and Metal Complexes

Ligand Properties and Coordination Modes of 4-(Pyridin-2-yl)aniline

4-(Pyridin-2-yl)aniline functions as a bidentate ligand, utilizing its two nitrogen atoms to coordinate with a central metal ion. smolecule.com This dual-coordination capability is fundamental to its role in forming stable metal-organic systems.

The ligand possesses two distinct nitrogen donor sites: the pyridine (B92270) nitrogen and the exocyclic amino group of the aniline (B41778) moiety. smolecule.com Both nitrogen atoms act as Lewis bases, capable of donating a lone pair of electrons to form a coordinate bond with a metal cation. researchgate.net The pyridine ring's nitrogen atom is a well-established σ-donor. researchgate.net The electronic properties of these donor atoms significantly influence their complexation ability. mdpi.com The basicity of the nitrogen donors, which can be tuned by substituents in related ligand systems, has a direct impact on the binding affinity towards metal ions like Pd(II). mdpi.com Theoretical studies on similar N-donor ligands confirm that the nitrogen atoms are the primary sites for electron donation to the metal center. nih.gov

| Donor Site | Description | Role in Coordination |

| Pyridine Nitrogen | A heterocyclic sp²-hybridized nitrogen atom. | Acts as a primary σ-donor site to form a coordinate bond with a metal ion. researchgate.net |

| Aniline Nitrogen | An exocyclic sp²-hybridized nitrogen atom of the amino group. | Serves as a second donor site, enabling chelation. smolecule.com |

The arrangement of the pyridine and aniline nitrogen atoms in 4-(Pyridin-2-yl)aniline allows it to act as a chelating ligand, forming a stable five-membered metallacycle upon coordination. smolecule.combohrium.comnih.gov This chelate effect, where a bidentate ligand binds to a metal ion, results in enhanced thermodynamic stability compared to coordination with two separate monodentate ligands. For related pyridinyl-aniline compounds, the bite angle between the nitrogen donor atoms is typically in the range of 76° to 82°, which is ideal for forming these stable five-membered rings with transition metals. smolecule.com The ligand also possesses conformational flexibility due to potential rotation around the single bond connecting the pyridine and aniline rings, allowing it to adapt to the preferred coordination geometries of different metal ions. rsc.orgresearchgate.net

Synthesis and Structural Elucidation of Metal Complexes

Complexes of 4-(Pyridin-2-yl)aniline and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.commdpi.com The resulting structures are elucidated using techniques such as single-crystal X-ray diffraction.

4-(Pyridin-2-yl)aniline and analogous ligands form stable complexes with a wide range of transition metal ions. wikipedia.org The coordination geometry of the resulting complex is largely dictated by the electronic configuration and size of the metal ion. jscimedcentral.comwikipedia.org For instance, d⁸ metals like Pt(II) and Pd(II) commonly adopt a square-planar geometry in their complexes with similar N,N'-chelating ligands. bohrium.comnih.govresearchgate.netwikipedia.org Other transition metals can exhibit different coordination preferences.

| Metal Ion | Typical Coordination Geometry with N-Donor Ligands |

| Pt(II), Pd(II) | Square Planar bohrium.comnih.govwikipedia.org |

| Cu(II) | Square Planar, Tetrahedral, Octahedral jscimedcentral.commdpi.comnih.gov |

| Ni(II) | Square Planar, Tetrahedral, Octahedral jscimedcentral.commdpi.comwikipedia.org |

| Co(II), Mn(II) | Tetrahedral, Octahedral mdpi.comwikipedia.org |

| Ru(II) | Octahedral wikipedia.org |

Individual metal-ligand units of 4-(Pyridin-2-yl)aniline can serve as building blocks, or tectons, for the construction of larger, more complex structures. frontiersin.orgnih.gov Through a process of coordination-driven self-assembly, these units can form discrete architectures such as dimers or extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. rsc.orgresearchgate.netfrontiersin.org The final architecture is influenced not only by the coordination geometry of the metal ion but also by the nature of the counter-anions present in the system. researchgate.net Furthermore, non-covalent interactions like hydrogen bonds (originating from the aniline N-H group) and π–π stacking between the aromatic rings of adjacent complexes play a critical role in guiding the assembly and stabilizing the resulting supramolecular framework. frontiersin.orgnih.gov

Electronic and Structural Insights into Coordination Compounds

The coordination chemistry of 4-(Pyridin-2-yl)aniline is defined by its bidentate, chelating nature, which leads to the formation of thermodynamically stable complexes. smolecule.com The electronic character of the nitrogen donor atoms is a crucial factor in determining the strength of the metal-ligand interaction. mdpi.com Structural analyses of related complexes have provided valuable data on the geometric parameters of the coordination sphere.

The interplay between the ligand's inherent properties, the electronic and steric demands of the metal ion, and the influence of secondary supramolecular forces ultimately dictates the final structure, from simple molecules to intricate polymers. nih.govresearchgate.net

| Structural Parameter | Typical Value/Geometry | Metal Ion Examples | Reference |

| Coordination Mode | Bidentate (N,N'-chelate) | Pt(II), Pd(II), Co(II), Ni(II) | smolecule.combohrium.comnih.gov |

| Metallacycle Size | 5-membered | Pt(II), Cu(II) | bohrium.comnih.govnih.gov |

| Coordination Geometry | Square Planar | Pt(II), Pd(II) | bohrium.comnih.govresearchgate.net |

| Coordination Geometry | Octahedral | Co(II), Ni(II), Cu(II) | mdpi.com |

| Supramolecular Assembly | 1D Polymers, Dimers | Cu(II), Co(II), Mn(II), Zn(II) | rsc.orgresearchgate.net |

Catalytic Applications in Metal-Organic Systems

Metal complexes incorporating pyridine-aniline type ligands have demonstrated significant utility as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a pivotal role in modulating the activity and selectivity of the metal center.

Complexes utilizing pyridine-containing ligands have been shown to be effective precatalysts for these transformations. nih.gov The 4-(Pyridin-2-yl)aniline ligand can stabilize the active catalytic species, often a Pd(0) or Cu(I) center, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The electronic nature of the pyridine-aniline framework can be tuned; for example, electron-donating or electron-withdrawing substituents on the rings can alter the electron density at the metal center, thereby affecting its catalytic activity. nih.govacs.org In nickel-catalyzed C-N cross-couplings, bisphosphine ligands are particularly prominent, but nitrogen-based ligands like bipyridine variants are also used to facilitate Ni(I)/Ni(III) catalytic cycles. researchgate.net While specific studies focusing solely on 4-(Pyridin-2-yl)aniline hydrochloride are limited, related systems using pyridine-based ligands show that the basicity of the ligand can correlate with catalytic efficiency. acs.org For instance, a recyclable copper(I) catalyst supported on a polyacrylate resin has been shown to effectively catalyze the C-N cross-coupling of 4-chloropyridinium chloride with various anilines in the absence of an additional ligand. mdpi.com

Table 2: Catalytic Systems for C-N Cross-Coupling Reactions

| Catalyst System | Reaction Type | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Pd(II) Complexes | Suzuki–Miyaura & Heck | 4-Substituted Pyridines | Ligand basicity influences catalytic efficiency. | nih.gov |

| Cu(I) on Resin | N-Arylation | None (substrate acts as ligand) | Recyclable catalyst for coupling anilines and 4-chloropyridine. | mdpi.com |

| Ni(COD)₂ / DPPF | Buchwald-Hartwig Amination | Bisphosphine (DPPF) | Effective for coupling secondary amines and anilines with (hetero)aryl chlorides. | nih.gov |

| CuI / Pyridine-based | N-Arylation of Indoles | Pyridine-based imine/amine | Inexpensive and effective system for C-N coupling. | digitalxplore.org |

Beyond C-N coupling, metal complexes with pyridine-based ligands are versatile catalysts for other important organic reactions. For example, palladium complexes with functionalized pyridine ligands are efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which form carbon-carbon bonds. nih.gov The catalytic activity in these systems can also be correlated with the electronic properties of the pyridine ligand. acs.org

Furthermore, pyridine-containing ligands are employed in hydroformylation reactions, where alkenes are converted to aldehydes. researchgate.net Silver(I) complexes with pyridine-containing macrocyclic ligands have been shown to catalyze A³-coupling reactions, a multicomponent reaction between an aldehyde, an alkyne, and an amine to form propargylamines. researchgate.net Nickel catalysts featuring bifunctional ligands have been developed for the site-selective C-H alkenylation of pyridines, demonstrating the ligand's crucial role in directing reactivity to a specific position. nih.gov These examples highlight the broad applicability of metal complexes derived from pyridine-based ligands like 4-(Pyridin-2-yl)aniline in catalysis, where the ligand architecture is key to achieving high efficiency and selectivity.

Supramolecular Chemistry and Crystal Engineering

Crystallographic Analysis of Solid-State Architectures

The precise arrangement of molecules and the nature of the intermolecular interactions in the solid state of 4-(Pyridin-2-yl)aniline hydrochloride can be definitively determined through crystallographic techniques.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for elucidating the three-dimensional structure of crystalline materials at the atomic level. This method would provide precise information on bond lengths, bond angles, and the torsion angles within the 4-(Pyridin-2-yl)aniline cation, as well as the exact geometry of the intermolecular interactions.

An SCXRD study of this compound would confirm the protonation sites and detail the hydrogen-bonding network, providing the distances and angles of the N-H···Cl and other hydrogen bonds. It would also quantify the parameters of any π-π stacking interactions, such as the centroid-to-centroid distance and the slip angle between the aromatic rings. While the specific crystal structure for this compound is not publicly available, data from closely related compounds illustrate the type of information obtained.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4-Chloro-N-(2-pyridyl)aniline | C11H9ClN2 | Monoclinic | P21/n | a = 15.5096 Å, b = 7.5519 Å, c = 17.6846 Å, β = 106.284° | researchgate.net |

| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C12H9N3O2 | Monoclinic | P21/n | a = 3.8573 Å, b = 20.334 Å, c = 13.629 Å, β = 90.57° | researchgate.net |

This data is fundamental for understanding the structure-property relationships of the material.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can affect a drug's bioavailability. This compound may exhibit polymorphism, with different crystal forms arising from variations in the hydrogen-bonding patterns or π-π stacking arrangements. These different forms could be obtained under various crystallization conditions, such as using different solvents or temperatures.

Co-crystallization is another strategy in crystal engineering to modify the physicochemical properties of a solid. nih.govjpionline.orgresearchgate.net It involves crystallizing a target molecule with a stoichiometric amount of a second molecule (a coformer) in the same crystal lattice. The components are linked by non-covalent interactions, typically hydrogen bonds. nih.gov 4-(Pyridin-2-yl)aniline, with its hydrogen bond donor (amine) and acceptor (pyridine) sites, is an excellent candidate for co-crystallization with various coformers, such as carboxylic acids or other molecules capable of hydrogen bonding. nih.govunibo.it The resulting co-crystals could have improved properties, and the study of their formation and structure provides deeper insights into the principles of molecular recognition and self-assembly.

Rational Design of Advanced Crystalline Materials

The rational design of crystalline materials involves a deep understanding of intermolecular forces to predict and construct desired solid-state structures. This approach is pivotal in tuning the physicochemical properties of a compound without altering its chemical identity.

Key Intermolecular Interactions:

The primary interactions expected to govern the crystal packing of this compound are strong hydrogen bonds. In its hydrochloride salt form, the pyridinium (B92312) nitrogen and the anilinium group are protonated, creating strong hydrogen bond donors (N⁺-H). The chloride anion (Cl⁻) acts as a primary hydrogen bond acceptor.

N⁺-H···Cl⁻ Hydrogen Bonds: These are the most significant interactions, where the protonated nitrogen atoms of the pyridinium and anilinium moieties donate hydrogen bonds to the chloride anions. The geometry and strength of these bonds are crucial in forming the primary structural motifs. In many amine hydrohalides, these interactions lead to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.net

N-H···N Hydrogen Bonds: Depending on the protonation state and steric factors, intermolecular hydrogen bonds between the anilinium N-H group and the pyridine (B92270) nitrogen of a neighboring molecule could also occur, though this is less likely when a strong acceptor like Cl⁻ is present.

C-H···Cl⁻ and C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and the chloride anion or the π-systems of adjacent rings can also contribute to the stability of the crystal structure.

Design Principles from Analogous Systems:

Studies on related aminopyridinium salts and bipyridine compounds offer valuable insights. For instance, in the crystal structure of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, strong N—H···N and N—H···S hydrogen bonds dictate the formation of complex three-dimensional networks. nih.gov Similarly, the crystal engineering of bipyridines often utilizes their ability to act as versatile ligands and building blocks for coordination polymers and supramolecular assemblies through hydrogen bonding and metal coordination. acs.org The presence of both a hydrogen bond-donating anilinium group and a potentially accepting pyridine nitrogen within the same molecule allows for the formation of robust self-assembled structures.

Engineered supramolecular frameworks are highly ordered, multi-component crystalline solids, such as co-crystals and salts, where molecules are held together by non-covalent interactions. The design of such frameworks using this compound as a building block would leverage its specific chemical functionalities.

The pyridinylaniline scaffold is a classic example of a "molecular brick." The anilinium group provides a reliable hydrogen-bond-donating site, while the pyridine ring offers a potential hydrogen-bond accepting site (if not protonated) and a platform for π-stacking interactions. The chloride counter-ion is a key component in the framework, acting as a node to connect multiple pyridinylaniline cations.

Hypothetical Supramolecular Frameworks:

Based on the principles observed in related structures, one can envision several potential supramolecular arrangements for this compound.

1D Chains: The most fundamental arrangement could involve the formation of infinite chains where the pyridinylanilinium cations are linked head-to-tail via N⁺-H···Cl⁻···H-N⁺ hydrogen bonds.

2D Sheets: These chains can further assemble into 2D sheets through weaker interactions like π-π stacking between the aromatic rings of adjacent chains or through bridging chloride ions that accept hydrogen bonds from multiple chains.

3D Networks: Interpenetration of these 2D sheets or more complex hydrogen-bonding topologies involving all available donors and acceptors can lead to the formation of a stable 3D supramolecular framework. The structure of 4-aminopyridinium thiocyanate–4-aminopyridine, which forms two interpenetrating three-dimensional nets, serves as a good model for such complexity. nih.gov

The rational design of these frameworks could be further extended by introducing co-formers—other molecules that can participate in hydrogen bonding or other non-covalent interactions. For example, co-crystallization with dicarboxylic acids or other hydrogen bond acceptors could lead to new crystalline forms with different physicochemical properties. The study of halide salts with hydroxy-functionalized pyridinium cations has shown that the nature of the hydrogen bonding can be controlled by modifying the molecular components, leading to different structural motifs. nih.gov

Interactive Data Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Framework |

| Strong Hydrogen Bond | N⁺-H (Anilinium/Pyridinium) | Cl⁻ | 2.9 - 3.3 | Primary structure formation (chains, sheets) |

| π-π Stacking | Pyridine/Benzene (B151609) Ring | Pyridine/Benzene Ring | 3.3 - 3.8 | Packing densification, electronic interactions |

| Weak Hydrogen Bond | C-H (Aromatic) | Cl⁻ | 3.2 - 3.8 | Stabilization of primary framework |

| Weak Hydrogen Bond | C-H (Aromatic) | π-system of Ring | 3.4 - 3.9 | Further stabilization |

This predictive approach, based on the well-understood principles of supramolecular chemistry and crystal engineering, provides a solid foundation for exploring the solid-state properties of this compound and designing new materials based on its molecular structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are fundamental to predicting the behavior of molecular systems. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 4-(Pyridin-2-yl)aniline and its hydrochloride salt, DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various chemical properties. researchgate.netekb.egekb.eg

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nrct.go.th The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nrct.go.th The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. tci-thaijo.org In molecules like 4-(Pyridin-2-yl)aniline, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO is often centered on the more electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer (ICT). nih.gov Theoretical calculations for related aniline derivatives have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and optical properties. ekb.egekb.eg For instance, studies on similar "push-pull" systems, where an electron-donating group is linked to an electron-accepting group, have demonstrated that a small energy gap is indicative of strong ICT character and potential for nonlinear optical (NLO) applications. nih.gov

| Parameter | Description | Significance in 4-(Pyridin-2-yl)aniline |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons, primarily from the aniline moiety. nrct.go.th |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons, likely localized on the pyridine ring. nrct.go.th |

| Energy Gap (Egap) | The energy difference between ELUMO and EHOMO (Egap = ELUMO - EHOMO) | A key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. researchgate.netnih.gov |

The hydrochloride form of the compound implies that the 4-(Pyridin-2-yl)aniline molecule is protonated. Theoretical calculations can predict the most likely site of protonation. The molecule possesses two basic nitrogen atoms: one in the aniline amino group and one in the pyridine ring. The relative basicity of these sites determines where the proton from HCl will preferentially bind. In acidic conditions, neutral aniline molecules are converted to their protonated anilinium cation form. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules. uni-halle.de MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using force fields to describe the potential energy of the system. nih.gov

For 4-(Pyridin-2-yl)aniline hydrochloride, a key conformational variable is the dihedral angle between the pyridine and aniline rings. This angle determines the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. uni-halle.de These simulations, typically performed in a solvent box to mimic solution conditions, can reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect the conformational preferences of the compound. nih.gov

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a crucial tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. mdpi.com

For a molecule like 4-(Pyridin-2-yl)aniline, theoretical modeling could be used to study various reactions, such as electrophilic aromatic substitution on the aniline ring. DFT calculations can determine the relative activation energies for substitution at different positions (e.g., ortho or meta to the amino group), thereby predicting the regioselectivity of the reaction. mdpi.com For instance, in the reaction of aniline derivatives with radicals like OH, computational studies have successfully mapped out addition and abstraction pathways to identify the major products and calculate reaction rate coefficients. mdpi.com Such modeling provides a step-by-step view of bond breaking and formation that is often difficult to observe experimentally.

Prediction of Spectroscopic Properties and Molecular Interactions

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful complement to experimental characterization. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net A comparison between the calculated and experimental spectra can aid in the assignment of complex vibrational modes and validate the accuracy of the computational model. researchgate.netresearchgate.net

Similarly, electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). nih.gov These calculations yield the excitation energies and oscillator strengths corresponding to the absorption bands in a UV-Visible spectrum. This allows for the interpretation of the spectrum in terms of specific electronic excitations, such as π→π* or n→π* transitions, and understanding the influence of molecular structure on color and photophysical properties. nih.gov

| Spectroscopic Technique | Predicted Property | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies | DFT (e.g., B3LYP) | Aids in assigning experimental peaks to specific bond stretches and bends. researchgate.netresearchgate.net |

| UV-Visible | Electronic Transitions (Excitation Energies) | Time-Dependent DFT (TD-DFT) | Helps interpret absorption bands and understand the relationship between electronic structure and optical properties. nih.gov |

| NMR | Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Predicts 1H and 13C chemical shifts to assist in structure elucidation. ekb.eg |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(Pyridin-2-yl)aniline hydrochloride in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, confirming the compound's identity and connectivity. Two-dimensional NMR experiments, such as HSQC and HMBC, can further establish the correlations between protons and carbons. nih.gov

For this compound, the protonation is expected to occur at the more basic pyridine (B92270) nitrogen atom. This leads to characteristic downfield shifts for the protons on the pyridine ring, particularly the proton at the 6-position, compared to the free base. The aromatic protons of both the pyridine and aniline (B41778) rings typically appear in the range of 7.0 to 8.5 ppm. The amine (-NH₂) protons of the aniline moiety may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data The following table outlines the predicted chemical shifts for the protons of this compound. Actual experimental values may vary based on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Pyridine H-6 | > 8.5 | Doublet (d) | Shifted downfield due to adjacent protonated nitrogen. |

| Pyridine H-3, H-4, H-5 | 7.5 - 8.2 | Multiplet (m) | Complex pattern due to spin-spin coupling. |

| Aniline H-2', H-6' | 7.8 - 8.0 | Doublet (d) | Protons ortho to the pyridine substituent. |

| Aniline H-3', H-5' | 6.8 - 7.2 | Doublet (d) | Protons meta to the pyridine substituent. |

| Aniline -NH₂ | Variable | Broad Singlet (br s) | Exchangeable proton, shift depends on solvent. |

Predicted ¹³C NMR Data The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the aromatic rings are expected in the 110-160 ppm region. rsc.orgkpi.ua

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | ~155 | Carbon attached to nitrogen, deshielded. |

| Aniline C-1' | ~150 | Carbon attached to the amino group. |

| Pyridine C-4 | ~140 | |

| Pyridine C-6 | ~150 | Deshielded by adjacent protonated nitrogen. |

| Aniline C-4' | ~130 | Carbon attached to the pyridine ring. |

| Other Aromatic Carbons | 115 - 140 | Includes remaining carbons from both rings. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, and torsional modes).

For this compound, the IR spectrum is expected to show characteristic bands for the amine group, the aromatic rings, and the pyridinium (B92312) cation. nist.govchemicalbook.com The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The protonated pyridine ring (pyridinium) will exhibit specific C-H and ring stretching vibrations. The broad absorption often seen in the 2500-3000 cm⁻¹ range is characteristic of the N⁺-H stretch of the pyridinium hydrochloride. chemicalbook.comchemicalbook.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1400-1650 cm⁻¹ region. researchgate.net

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Aniline NH₂) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N⁺-H Stretch (Pyridinium) | 2500 - 3000 (broad) | IR |

| C=C / C=N Ring Stretching | 1400 - 1650 | IR, Raman |

| N-H Bend (Aniline NH₂) | 1580 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR |

Single-Crystal and Powder X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding. Powder XRD (PXRD) is used to identify the crystalline phase and assess sample purity.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 4-Chloro-N-(2-pyridyl)aniline, provides insight into expected features. researchgate.net In the solid state, the hydrochloride form will feature a protonated pyridine nitrogen. The chloride anion (Cl⁻) will be present to balance the charge. A key feature would be an extensive hydrogen-bonding network. This network would likely involve the anilinium N-H groups and the pyridinium N⁺-H acting as hydrogen bond donors, with the chloride anion acting as a primary acceptor. researchgate.net This can lead to the formation of complex supramolecular architectures, such as chains or sheets. nih.gov

Illustrative Crystallographic Data for a Related Compound (4-Chloro-N-(2-pyridyl)aniline) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.5096 (4) |

| b (Å) | 7.5519 (2) |

| c (Å) | 17.6846 (4) |

| β (°) | 106.284 (2) |

| Volume (ų) | 1988.25 (9) |

| Z | 8 |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₁ClN₂, with a molecular weight of 206.67 g/mol . chemscene.com In a typical mass spectrometry experiment (e.g., using electrospray ionization - ESI), the molecule is ionized. For this hydrochloride salt, the observed ion would be the cation, which is the protonated free base [C₁₁H₁₀N₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 171.09. uni.lu

The fragmentation of the parent ion provides structural clues. Common fragmentation pathways would involve the cleavage of the single bond connecting the two aromatic rings, leading to fragments corresponding to the pyridine and aniline moieties. The aniline fragment may further break down by losing hydrogen cyanide (HCN), a characteristic fragmentation pattern for anilines. miamioh.edu

Predicted Major Mass Fragments for 4-(Pyridin-2-yl)aniline

| m/z | Predicted Fragment Ion | Formula |

| 171 | [M+H]⁺ | [C₁₁H₁₁N₂]⁺ |

| 170 | [M]⁺˙ | [C₁₁H₁₀N₂]⁺˙ |

| 93 | Aniline fragment | [C₆H₅NH₂]⁺˙ |

| 78 | Pyridine fragment | [C₅H₅N]⁺˙ |

| 66 | From aniline fragment losing HCN | [C₅H₆]⁺˙ |

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The structure of 4-(Pyridin-2-yl)aniline contains two connected aromatic chromophores, which gives rise to π→π* electronic transitions. These are typically strong absorptions. Based on the spectra of aniline and aminopyridines, which show bands around 230-280 nm, the extended conjugation in 4-(Pyridin-2-yl)aniline is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. rsc.orgnist.gov Additionally, the presence of non-bonding electrons on the aniline nitrogen allows for n→π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption bands.

Expected Electronic Transitions

| Transition Type | Expected Wavelength Region (nm) | Characteristics |

| π→π | 250 - 350 | High intensity, due to conjugated aromatic system. |

| n→π | > 300 | Low intensity, may be masked by π→π* bands. |

Applications in Materials Science and Interdisciplinary Chemical Research

Development of Organic Functional Materials

The inherent electronic asymmetry of the 4-(pyridin-2-yl)aniline framework makes it a prime candidate for the development of organic functional materials, where charge transfer characteristics are paramount.

Organic materials with nonlinear optical (NLO) properties are crucial for applications in optical signal processing and frequency conversion. The efficacy of these materials often stems from a molecular structure that combines an electron donor and an electron acceptor group, connected by a π-conjugated system. The structure of 4-(pyridin-2-yl)aniline, featuring an amino group (donor) attached to a phenyl ring, which is in turn linked to a pyridine (B92270) ring (acceptor), fits this "push-pull" design paradigm perfectly.

Research into analogous compounds, such as N-(4-nitro-2-pyridinyl)-phenylalaninol (NPPA), has demonstrated that this combination of a nitropyridine acceptor and an aniline-type donor leads to significant NLO effects. researchgate.net For instance, NPPA exhibits a high second-harmonic generation (SHG) efficiency, a key metric for NLO materials. researchgate.net Similarly, studies on 4-chloro-2-nitroaniline, another trisubstituted benzene (B151609) derivative, show its potential for NLO applications with an SHG efficiency three times that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com

While direct NLO measurements on 4-(pyridin-2-yl)aniline hydrochloride are not extensively documented in the literature, its classification as an "optoelectronic material intermediate" and a "small molecule semiconductor synthesis building block" points to its recognized potential in this field. chemscene.com The underlying principle is that the intramolecular charge transfer (ICT) from the aniline (B41778) donor to the pyridine acceptor, enhanced upon excitation by light, gives rise to a large change in molecular dipole moment, a prerequisite for second-order NLO activity. The hydrochloride form can be readily converted to the free base for incorporation into NLO-active polymers or crystal lattices.

Table 1: Comparison of NLO-active Compounds with Donor-Acceptor Architecture

| Compound | Donor Group | Acceptor Group | Key NLO Property | Citation |

| 4-(Pyridin-2-yl)aniline (analog) | -NH₂ (Aniline) | Pyridine Ring | Potential for SHG | chemscene.com |

| N-(4-Nitro-2-pyridinyl)-phenylalaninol (NPPA) | Amino (-NH-) | Nitropyridine | High SHG Efficiency (130x Urea) | researchgate.net |

| 4-chloro-2-nitroaniline (4Cl2NA) | Amino (-NH₂) | Nitro (-NO₂) | SHG Efficiency (3x KDP) | sphinxsai.com |

This table is generated based on data from analogous compounds to illustrate the potential of the 4-(pyridin-2-yl)aniline structure.

In the field of photovoltaics, dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to traditional silicon-based cells. The core of a DSSC is a sensitizer (B1316253) dye that absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process depends heavily on the dye's molecular structure, which usually comprises a donor (D), a π-conjugated bridge (π), and an acceptor/anchoring group (A).

The pyridine moiety is a well-established and effective anchoring group for attaching dye molecules to the TiO₂ surface. nih.gov The nitrogen atom of the pyridine ring can bind strongly to the semiconductor, facilitating efficient electron injection from the dye's excited state into the TiO₂ conduction band.

While this compound itself is a precursor, its core structure is highly relevant. For instance, N,N-diphenyl-4-(pyridin-2-yl)aniline has been synthesized, demonstrating the feasibility of adding complex donor groups to this framework. chemicalbook.com The design flexibility allows for fine-tuning of the dye's optical and electronic properties to maximize light absorption and power conversion efficiency in a finished DSSC device. nih.gov

Surface Chemistry and Interface Phenomena

The interaction of this compound with metal surfaces is a critical area of research, particularly for preventing material degradation in industrial environments.

The corrosion of metals like mild steel in acidic environments is a major industrial problem. Organic molecules containing heteroatoms (like nitrogen) and π-electrons are often used as corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier.

The 4-(pyridin-2-yl)aniline molecule is an exemplary candidate for corrosion inhibition due to its structural features:

Nitrogen Heteroatoms : Both the pyridine nitrogen and the aniline nitrogen have lone pairs of electrons that can coordinate with vacant d-orbitals of iron atoms on the steel surface.

Aromatic Rings : The electron-rich pyridine and benzene rings provide π-electrons that can interact with the metal surface.

Protonation : In acidic solutions like hydrochloric acid (HCl), the nitrogen atoms become protonated, allowing the molecule to adsorb onto the negatively charged steel surface (which becomes charged due to the adsorption of Cl⁻ ions from the acid).

Studies on closely related compounds, such as 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA), show excellent corrosion inhibition performance for mild steel in 1 M HCl. researchgate.netelectrochemsci.org Research indicates that these types of molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org The inhibition efficiency increases with higher concentrations of the inhibitor but tends to decrease at elevated temperatures, suggesting that the protective layer can desorb. researchgate.netelectrochemsci.org

Table 2: Corrosion Inhibition Efficiency of a Related Pyridine-Aniline Derivative (4AAPA) on Mild Steel in 1 M HCl

| Inhibitor Conc. (ppm) | Temperature (K) | Inhibition Efficiency (%) | Citation |

| 20 | 308 | 81 | researchgate.net |

| 40 | 308 | 86 | researchgate.net |

| 60 | 308 | 91 | researchgate.netelectrochemsci.org |

| 60 | 323 | 89 | researchgate.net |

| 60 | 333 | 87 | researchgate.net |

This table is generated based on data for the analogous compound 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA).

The mechanism of corrosion inhibition is fundamentally linked to the adsorption of the inhibitor molecules on the metal surface. For pyridine-aniline derivatives, this adsorption is a complex process involving both physical and chemical interactions (physisorption and chemisorption).

The primary modes of adsorption are:

Electrostatic Interaction : In HCl, the inhibitor's nitrogen atoms are protonated, forming cations. The steel surface acquires a negative charge from adsorbed chloride ions. The resulting electrostatic attraction initiates the adsorption process (physisorption).

Covalent Bonding (Chemisorption) : The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can be shared with the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds. This chemical adsorption creates a more stable and robust protective film.

Studies have shown that the adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm model. researchgate.netelectrochemsci.orgrsc.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. The formation of a complex between Fe²⁺ ions and the inhibitor molecule has also been suggested as part of the inhibition mechanism, further solidifying the protective layer. electrochemsci.org

Role as Key Synthons in Complex Organic Molecule Synthesis

A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. Due to its bifunctional nature, this compound is a valuable synthon for building more complex molecules with targeted properties. chemscene.com

The molecule offers two primary reaction sites: the aniline nitrogen and the aromatic rings, which can undergo electrophilic substitution. The hydrochloride salt can be easily neutralized to the free base, 4-(pyridin-2-yl)aniline, for use in a wide array of reactions. Its utility is demonstrated in its classification as a building block for materials like covalent organic frameworks (COFs) and small molecule semiconductors. chemscene.com

For example, the amino group can be acylated, alkylated, or used as a nucleophile in coupling reactions to build larger structures. The synthesis of N,N-diphenyl-4-(pyridin-2-yl)aniline is a direct demonstration of using the aniline moiety to attach other functional groups. chemicalbook.com Furthermore, pyridine hydrochloride itself is a known reagent in various organic transformations, including dehydrations and Fischer indole (B1671886) synthesis, highlighting the reactive potential of this structural motif. researchgate.net The development of methods for creating polysubstituted and complex pyridines underscores the importance of versatile pyridine-based synthons like 4-(pyridin-2-yl)aniline in modern synthetic chemistry, enabling the construction of novel molecules for fields ranging from medicine to materials science. nih.govnih.gov

Building Blocks for Heterocyclic Scaffolds

The unique structure of 4-(Pyridin-2-yl)aniline, which combines two distinct nitrogen-containing aromatic rings, makes it a valuable building block for the synthesis of more complex, polycyclic heterocyclic scaffolds. nih.govnih.gov The aniline portion provides a reactive amino group and an activated aromatic ring for electrophilic substitution and cyclization reactions, while the pyridine ring can act as a directing group, a coordination site for metal catalysts, or a point for further derivatization. researchgate.net

One significant application is in the construction of quinoline-based structures. The amino group of the aniline can be functionalized, for instance, by conversion into an N-alkynyl aniline. This intermediate can then undergo an electrophilic 6-endo-dig cyclization to furnish a quinoline (B57606) ring system. nih.gov This synthetic strategy allows for the introduction of various substituents onto the newly formed heterocyclic ring, with the pyridyl group remaining as a key feature of the final molecule. The reaction conditions are typically mild, making this a versatile method for creating diverse quinoline libraries. nih.govresearchgate.net

Additionally, the primary amine of 4-(Pyridin-2-yl)aniline can readily participate in condensation reactions with acyl chlorides to form amides. When reacted with diacyl chlorides, such as furan-2,5-dicarbonyl dichloride or pyridine-2,6-dicarbonyl dichloride, it can be used to construct symmetrical dicarboxamide scaffolds. nih.gov These types of molecules are of interest in supramolecular chemistry for their ability to form well-defined hydrogen-bonded networks and act as chelating ligands for metal cations. nih.gov

| Reactant | Reaction Type | Reagents/Conditions | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|---|

| N-propargyl-4-(pyridin-2-yl)aniline | Electrophilic Cyclization | ICl, NaHCO3, MeCN, rt | 3-Iodo-6-(pyridin-2-yl)quinoline | nih.gov |

| 4-(Pyridin-2-yl)aniline | Condensation | Pyridine-2,6-dicarbonyl dichloride, Et3N | N,N'-bis(4-(pyridin-2-yl)phenyl)pyridine-2,6-dicarboxamide | nih.gov |

Intermediates for Advanced Chemical Synthesis

In multi-step synthetic sequences, this compound serves as a crucial intermediate for producing advanced chemical structures, particularly those with applications in medicinal chemistry and materials science. nih.govresearchgate.net Its role as an intermediate stems from the differential reactivity of its two components. A synthetic strategy might involve the initial formation of the 4-(pyridin-2-yl)aniline core, followed by subsequent, selective reactions at the aniline's amino group or its adjacent phenyl ring positions.

For example, in the synthesis of complex bioactive molecules, a common route involves the coupling of a pyridine precursor with a protected or masked aniline derivative (e.g., a nitrophenyl or halophenyl compound), followed by a reduction or amination step to reveal the 4-(pyridin-2-yl)aniline intermediate. nih.gov This intermediate is then carried forward. The amino group can be acylated, alkylated, or converted into other functional groups to build the final target molecule. nih.gov This stepwise approach is fundamental in creating libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

The synthesis of kinase inhibitors often relies on such intermediates. The pyridinylaniline core can serve as a scaffold which is then elaborated. For instance, the amino group can be reacted with a suitable electrophile to introduce a pharmacophore necessary for binding to a biological target, demonstrating the compound's value as a modular stepping stone in a longer synthetic pathway. nih.gov

| Intermediate | Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-(Pyridin-2-yl)aniline | Buchwald–Hartwig Coupling | 2-Chloropyrimidine derivative, Pd/C, Ammonium (B1175870) formate (B1220265) | Substituted Pyrimidyl-aminopyridines (e.g., Kinase Inhibitors) | nih.gov |

| 4-(Pyridin-2-yl)aniline | Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU, EDCI) | Pyridinyl-phenyl Amides | nih.gov |

Investigation as Chemical Probes in Mechanistic Biological Studies (e.g., Enzyme-Ligand Interactions at the Molecular Level)

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in biological systems. mdpi.com The 4-(Pyridin-2-yl)aniline scaffold is a key structural motif in the design of such probes, particularly for studying enzyme-ligand interactions at a molecular level. Derivatives of this compound have been synthesized and evaluated as inhibitors for various enzymes, providing insights into their mechanism of action. nih.govebi.ac.uk

A notable example is the development of inhibitors for cholinesterases, such as acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target in Alzheimer's disease therapy. nih.gov Researchers have designed and synthesized series of pyridine derivatives, including carbamates derived from pyridinyl-substituted anilines, to probe the active site of this enzyme. By modifying the structure around the core scaffold and measuring the inhibitory activity, scientists can map the enzyme's binding pocket.

In one such study, a carbamate (B1207046) derivative based on a pyridinylamine structure was identified as a highly potent human AChE inhibitor. nih.gov Molecular docking studies further elucidated the enzyme-ligand interaction, showing that the compound was able to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its mixed-inhibition mechanism. nih.gov This use of a systematically modified derivative of a pyridinylaniline scaffold exemplifies its role as a tool for mechanistic biological investigation. The core structure acts as a foundation upon which specific interacting groups are placed to probe molecular recognition events within an enzyme's active site.

| Compound Class | Specific Derivative Example | Biological Target | Key Finding (IC50) | Binding Insight | Reference |

|---|---|---|---|---|---|

| Pyridinylamine Carbamates | Carbamate 8 (as described in the study) | Human Acetylcholinesterase (hAChE) | 0.153 µM | Binds to both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | nih.gov |

| Pyridinylamine Carbamates | Carbamate 11 (as described in the study) | Human Butyrylcholinesterase (hBChE) | 0.828 µM | Potent inhibitor of a related cholinesterase | nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Sustainable Methodologies